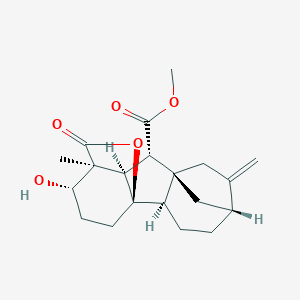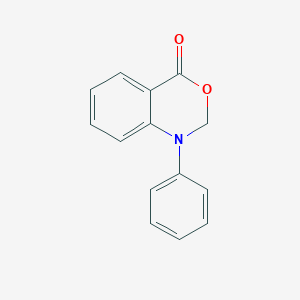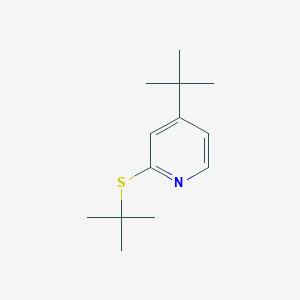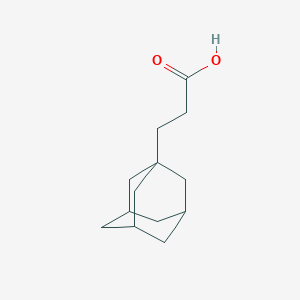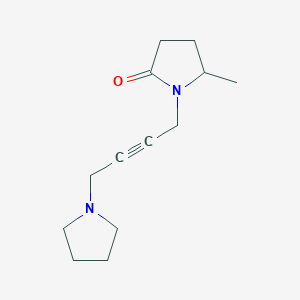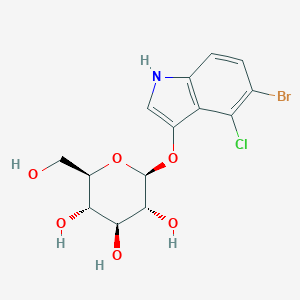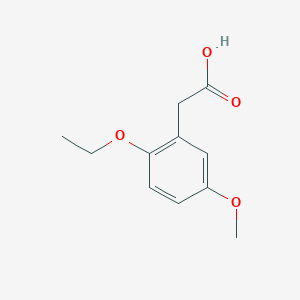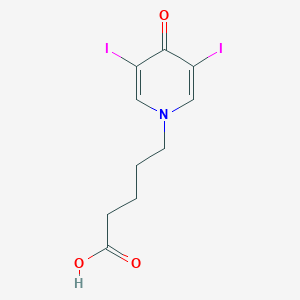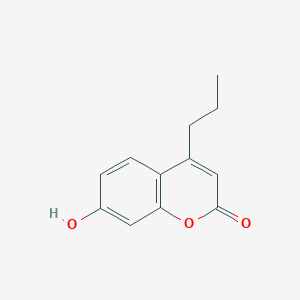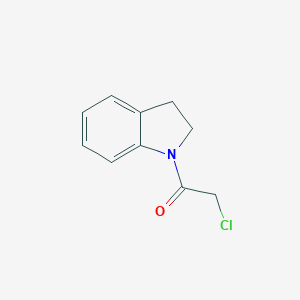
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide, commonly known as DEA or N-ethyl-alpha-methylphenethylamine, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1920s and has been used in scientific research as a tool for studying the central nervous system.
Wirkmechanismus
DEA acts as a stimulant of the central nervous system by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemische Und Physiologische Effekte
DEA has been shown to increase alertness, concentration, and mood, as well as to decrease fatigue and appetite. It can also cause an increase in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
DEA has several advantages as a tool for studying the central nervous system. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, DEA also has several limitations. It is a Schedule I controlled substance in the United States, meaning that it is illegal to possess or use without a valid prescription. This can make it difficult to obtain for scientific research purposes. Additionally, DEA has a relatively short half-life, meaning that its effects are relatively short-lived.
Zukünftige Richtungen
There are several potential future directions for research on DEA. One area of interest is the development of new amphetamine-based compounds with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the long-term effects of amphetamine use on the central nervous system, particularly with regard to the potential for addiction and neurotoxicity. Finally, there is a need for further research on the potential therapeutic uses of amphetamines, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Synthesemethoden
DEA is synthesized by the reaction of alpha-methylphenethylamine with diethylamine and acetic anhydride. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DEA has been used in scientific research to study the effects of amphetamines on the central nervous system. It has been used as a tool to investigate the mechanisms of action of amphetamines, as well as to study the biochemical and physiological effects of these compounds.
Eigenschaften
CAS-Nummer |
18464-55-6 |
|---|---|
Produktname |
2-(p-(Diethylamino)phenyl)-N-(alpha-methylphenethyl)acetamide |
Molekularformel |
C21H28N2O |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
2-[4-(diethylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C21H28N2O/c1-4-23(5-2)20-13-11-19(12-14-20)16-21(24)22-17(3)15-18-9-7-6-8-10-18/h6-14,17H,4-5,15-16H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
HKOILBCQRPQYMT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



